
7-Bromonaphthalen-2-amine
Overview
Description
7-Bromonaphthalen-2-amine (CAS: 590417-30-4) is a brominated aromatic amine with the molecular formula C₁₀H₈BrN and a molecular weight of 222.08 g/mol . It is primarily used in research settings for synthetic chemistry applications, such as the development of pharmaceuticals, agrochemicals, or advanced materials. The compound is supplied as a 10 mM solution in organic solvents, with a purity exceeding 98.00%, and requires strict storage conditions: -80°C for 6 months or -20°C for 1 month to maintain stability . Its solubility in solvents like DMSO or ethanol is critical for preparing stock solutions, often requiring gentle heating (37°C) and sonication to enhance dissolution .
Preparation Methods
Direct Bromination of Naphthalen-2-amine Derivatives
One classical approach to prepare 7-Bromonaphthalen-2-amine involves the direct bromination of naphthalen-2-amine or its derivatives. This method typically uses brominating agents under acidic or neutral conditions to introduce the bromine atom selectively at the 7-position of the naphthalene ring.
A green synthesis method has been reported for bromination of 7-aminophthalide derivatives via bromonium ion intermediates under acidic and high-temperature conditions. This environmentally friendly process conserves halide equivalents and can be adapted for bromo-substituted aryl amines, suggesting potential applicability to naphthalen-2-amine bromination.
The key to regioselectivity in bromination lies in controlling reaction conditions such as temperature, solvent, and acid concentration to favor substitution at the 7-position.
Bucherer Reaction-Based Amination of Bromonaphthalenes
An advanced synthetic strategy involves the Bucherer reaction, which is a reversible amination process of naphthols to naphthylamines mediated by sulfurous acid salts such as sodium metabisulfite.
In a practical synthesis reported for 2-amino-6-bromonaphthalenes (a positional isomer closely related to this compound), the Bucherer reaction was used to convert bromonaphthols to the corresponding amino derivatives. The reaction employs sodium metabisulfite in aqueous media at elevated temperatures (around 150 °C) in sealed pressure flasks.
This method tolerates free alcohol groups and allows for good yields (typically above 80%) of amino-bromonaphthalene derivatives with minimal byproducts, which can be purified by simple silica gel filtration.
The Bucherer reaction conditions can be tuned for 7-bromo derivatives by selecting appropriate bromonaphthol precursors and reaction parameters.
Condensation and Substitution Strategies
Condensation reactions between 2-naphthol derivatives and secondary amines under base-promoted conditions have been reported to yield amino-substituted bromonaphthalenes. For example, N-alkylation of bromonaphthalenes followed by substitution reactions can afford 7-bromo-2-aminonaphthalene derivatives with high selectivity and yield.
The use of tetrabutylammonium iodide as a phase transfer catalyst and dimethyl sulfoxide as a solvent under Finkelstein conditions facilitates efficient alkylation steps preceding amination.
Summary Table of Preparation Methods
Detailed Research Findings
The green bromination method under acidic conditions proceeds via bromonium ion intermediates, which enhances regioselectivity for the 7-position. This method also reduces halide waste by conserving half mole equivalent of halides, making it environmentally sustainable.
The Bucherer reaction uses sodium metabisulfite, which releases sulfur dioxide in situ, facilitating reversible amination of bromonaphthols to amino-bromonaphthalenes. The reaction is carried out in aqueous medium at elevated temperature, and the product is isolated by solvent extraction and silica gel filtration, ensuring high purity and yield.
The condensation approach allows for the introduction of various N-substituents on the amino group, providing a versatile route to functionalized this compound derivatives. The use of phase transfer catalysts and polar aprotic solvents enhances reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: 7-Bromonaphthalen-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The amino group can be oxidized to form nitro derivatives under specific conditions.
Reduction Reactions: The compound can be reduced to form corresponding amines or other derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Reagents such as potassium permanganate or nitric acid are employed.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Major Products Formed:
Substitution: Formation of derivatives like 7-alkylamino-naphthalen-2-amine.
Oxidation: Formation of 7-bromo-2-nitronaphthalene.
Reduction: Formation of 7-bromo-2-aminonaphthalene.
Scientific Research Applications
Scientific Research Applications
7-Bromonaphthalen-2-amine has diverse applications in scientific research:
Chemistry
- Intermediate in Organic Synthesis : It serves as a versatile intermediate for synthesizing complex organic molecules, particularly in the development of new materials and pharmaceuticals.
Biology
- Biological Activity Studies : Research indicates potential anti-cancer and anti-inflammatory properties. Its structure allows for interaction with various biological targets, influencing cell signaling pathways.
Medicine
- Drug Development : Investigated for its role in synthesizing pharmaceutical compounds, particularly those targeting cancer and inflammatory diseases.
Industry
- Production of Dyes and Pigments : Utilized in creating various industrial chemicals, including dyes due to its reactivity and stability.
Anticancer Properties
Preliminary studies show that this compound exhibits significant anticancer activity through mechanisms such as:
- Inhibition of Topoisomerases : Critical for DNA replication.
Table 1: Summary of Anticancer Activity Studies
Study Reference | Cancer Type | Mechanism of Action | IC50 (µM) |
---|---|---|---|
Various | Various | Inhibition of topoisomerases | Not specified |
Lung Cancer | MDH1/MDH2 | Dual inhibition | 6.18 ± 0.74 (MDH1) |
Endothelial Cells | Various | Anti-inflammatory effects | Not specified |
Anti-inflammatory Effects
Studies indicate that this compound can significantly reduce the expression of inflammatory markers.
Table 2: Anti-inflammatory Activity Overview
Study Reference | Inflammatory Marker | Effect on Expression |
---|---|---|
Various | IL-8 | Significant suppression |
Various | COX-2 | Down-regulation by 18.3-fold |
Case Studies
-
Lung Cancer Inhibition
- A study focusing on dual inhibitors for lung cancer revealed that modifications to the naphthalene structure could enhance inhibitory activity against MDH enzymes, suggesting pathways for optimizing anticancer agents based on this compound.
-
Anti-inflammatory Research
- Investigations into anti-inflammatory properties indicated that this compound could significantly reduce the expression of inflammatory markers in endothelial cells, providing insights into its potential application for conditions like Alzheimer's disease.
Mechanism of Action
The mechanism of action of 7-Bromonaphthalen-2-amine involves its interaction with specific molecular targets. The bromine atom and amino group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is known to modulate certain signaling pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural and functional similarities of 7-Bromonaphthalen-2-amine to other brominated naphthylamines and substituted naphthalenamines provide insights into how positional isomerism, substituent electronic effects, and steric factors influence physicochemical properties and applications. Below is a detailed comparison:
Positional Isomers of Brominated Naphthylamines
Table 1: Key Properties of Brominated Naphthylamines
Key Observations :
- Positional Effects : The position of the bromine atom significantly impacts electronic distribution. For example, this compound (bromine at position 7, amine at 2) may exhibit different reactivity in electrophilic substitution compared to 6-Bromonaphthalen-2-amine (bromine at 6, amine at 2) due to proximity effects .
- Synthetic Utility : 6-Bromonaphthalen-2-amine is preferred in mesomorphic material synthesis, whereas this compound is primarily a research intermediate .
Substituted Naphthalenamines with Different Functional Groups
Table 2: Comparison with Methoxy and Hydroxymethyl Derivatives
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : The methoxy group in 7-Methoxynaphthalen-2-amine is electron-donating, altering reactivity compared to the electron-withdrawing bromine in this compound. This difference may influence their roles in cross-coupling reactions .
- Functional Group Versatility: (7-Bromonaphthalen-2-yl)methanol’s hydroxyl group enables further derivatization (e.g., esterification), unlike the amine group in this compound .
Biological Activity
7-Bromonaphthalen-2-amine is an organic compound characterized by a bromine atom at the 7th position and an amino group at the 2nd position of the naphthalene ring, with the molecular formula C10H8BrN and a molecular weight of approximately 222.08 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and anti-inflammatory applications.
The unique structure of this compound contributes to its diverse reactivity and biological activity. The presence of the bromine atom influences its interaction with biological macromolecules, while the amino group enhances its solubility and reactivity in various chemical reactions, making it a versatile intermediate in organic synthesis.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. Preliminary studies have shown that it interacts with cellular targets involved in cell division and apoptosis, particularly through inhibition of enzymes crucial for DNA replication, such as topoisomerases. These interactions may lead to reduced cell viability in cancer cells, making it a promising candidate for further development in oncology .
Table 1: Summary of Anticancer Activity Studies
Anti-inflammatory Effects
Additionally, this compound has been investigated for its anti-inflammatory properties. Studies have demonstrated that it can down-regulate pro-inflammatory markers in various cell lines, suggesting potential use in treating inflammatory diseases .
Table 2: Anti-inflammatory Activity Overview
Study Reference | Inflammatory Marker | Effect on Expression |
---|---|---|
IL-8 | Significant suppression | |
COX-2 | Down-regulation by 18.3-fold |
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Interaction : The compound has been shown to inhibit topoisomerases, which are essential for DNA replication and repair processes in cancer cells.
- Cell Signaling Modulation : It may also influence signaling pathways related to apoptosis and cell proliferation .
Case Studies
Several case studies highlight the potential therapeutic applications of this compound:
- Lung Cancer Inhibition : A study focusing on dual inhibitors for lung cancer revealed that modifications to the naphthalene structure could enhance inhibitory activity against MDH enzymes, suggesting a pathway for optimizing anticancer agents based on this compound .
- Anti-inflammatory Research : Another investigation into the anti-inflammatory properties indicated that this compound could significantly reduce the expression of inflammatory markers in endothelial cells, providing insights into its potential application for conditions like Alzheimer's disease where inflammation plays a critical role .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 7-Bromonaphthalen-2-amine, and how are reaction conditions optimized?
- Methodological Answer : A primary synthesis method involves bromination of naphthalen-2-amine derivatives. For example, bromination using N-bromosuccinimide (NBS) in tetrahydrofuran (THF) with p-toluenesulfonic acid at 0°C is effective for introducing bromine at the 1-position of naphthalene . Optimization includes controlling temperature (e.g., 0°C to prevent side reactions) and stoichiometric ratios of reagents. Purification via column chromatography ensures high yield (typically 60–80%) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming bromine and amine group positions. Mass spectrometry (MS) validates molecular weight (e.g., 222.08 g/mol for the parent structure) . Infrared (IR) spectroscopy identifies functional groups like NH₂ (stretching ~3400 cm⁻¹) and C-Br (stretching ~560 cm⁻¹) .
Q. What are the typical substitution reactions involving this compound?
- Methodological Answer : The bromine atom undergoes nucleophilic substitution (e.g., with amines, thiols, or alkoxides) under mild conditions. For example, Suzuki-Miyaura coupling with aryl boronic acids forms biaryl derivatives, useful in drug discovery . Reaction conditions (catalyst: Pd(PPh₃)₄, solvent: DMF, temperature: 80°C) and monitoring via TLC ensure reproducibility .
Advanced Research Questions
Q. How can contradictory data on the reactivity of this compound in cross-coupling reactions be resolved?
- Methodological Answer : Discrepancies in reaction yields may arise from trace moisture or oxygen. Rigorous solvent drying (e.g., molecular sieves) and inert atmosphere (N₂/Ar) improve consistency. Kinetic studies (e.g., varying catalyst loading or temperature) and DFT calculations can identify rate-limiting steps . Cross-referencing with structurally similar compounds (e.g., 1-Bromonaphthalen-2-amine) provides mechanistic insights .
Q. What strategies optimize the regioselectivity of functionalization in this compound derivatives?
- Methodological Answer : Directed ortho-metalation (DoM) using directing groups (e.g., –NH₂) enables selective C–H activation. Computational modeling (e.g., molecular electrostatic potential maps) predicts reactive sites. Experimental validation via competitive reactions between bromine and other substituents (e.g., nitro groups) clarifies regiochemical outcomes .
Q. How do structural modifications of this compound impact its biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies involve synthesizing analogs (e.g., replacing Br with Cl or modifying the amino group). In vitro assays (e.g., antimicrobial MIC tests) compare potency. Molecular docking with target proteins (e.g., bacterial enzymes) identifies critical interactions. For example, bulkier substituents may hinder binding, reducing efficacy .
Q. What experimental designs address challenges in scaling up this compound synthesis?
- Methodological Answer : Continuous flow reactors improve scalability by enhancing heat/mass transfer. Process analytical technology (PAT) monitors intermediates in real time. Solvent selection (e.g., switching from THF to 2-MeTHF) enhances sustainability. Pilot-scale trials with DOE (Design of Experiments) optimize parameters (e.g., residence time, pressure) .
Q. Data Analysis and Interpretation
Q. How should researchers interpret conflicting cytotoxicity data for this compound derivatives?
- Methodological Answer : Variability may stem from cell line specificity or assay conditions (e.g., incubation time). Meta-analysis of published IC₅₀ values (e.g., comparing HeLa vs. MCF-7 cells) identifies trends. Independent replication under standardized protocols (e.g., MTT assay, 48-hour exposure) reduces bias .
Q. What computational tools predict the degradation pathways of this compound under environmental conditions?
- Methodological Answer : Density Functional Theory (DFT) simulations model hydrolysis or photolysis pathways. Software like Gaussian or ORCA calculates activation energies for Br–C bond cleavage. Experimental validation via LC-MS tracks degradation products (e.g., naphthoquinones) in UV-exposed samples .
Q. Tables for Key Data
Reaction Type | Conditions | Key Products | Reference |
---|---|---|---|
Suzuki-Miyaura Coupling | Pd(PPh₃)₄, DMF, 80°C, 12h | Biaryl derivatives | |
Nucleophilic Substitution | K₂CO₃, DMSO, 60°C, 6h | Thioether or amine-substituted naphthalenes | |
Oxidation | KMnO₄, H₂SO₄, 0°C, 2h | Nitro-naphthalene derivatives |
Properties
IUPAC Name |
7-bromonaphthalen-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1-6H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBCSLTJTBSFUBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=C2)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00623718 | |
Record name | 7-Bromonaphthalen-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00623718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
590417-30-4 | |
Record name | 7-Bromonaphthalen-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00623718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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